(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
Description
Properties
IUPAC Name |
(3-bromoimidazo[1,2-a]pyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-4,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERLUJRUFRZVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276007 | |
| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59938-41-9 | |
| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59938-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {3-bromoimidazo[1,2-a]pyridin-2-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves a one-pot tandem cyclization/bromination reaction. In this process, α-bromoketones react with 2-aminopyridines in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. The cyclization to form the imidazopyridine ring is promoted by the bromination step, and no base is required .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Site
The bromine atom undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions due to its electron-deficient position on the imidazo[1,2-a]pyridine ring.
Key Reactions:
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Amination : Reacts with primary/secondary amines (e.g., piperidine, morpholine) in DMF at 80–100°C to yield 3-aminoimidazo[1,2-a]pyridine derivatives .
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Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) introduces aryl groups at position 3 .
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Alkynylation : Sonogashira coupling with terminal alkynes (CuI, PdCl₂(PPh₃)₂, NEt₃) forms 3-alkynyl derivatives .
Example :
Oxidation and Reduction of the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) undergoes selective oxidation or reduction without affecting the bromine atom.
Oxidation:
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Aldehyde Formation : Treatment with pyridinium chlorochromate (PCC) in dichloromethane yields the corresponding aldehyde .
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Carboxylic Acid : Strong oxidizing agents (KMnO₄, H₂SO₄) convert the hydroxymethyl group to a carboxylic acid.
Reduction:
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Methyl Group : Catalytic hydrogenation (H₂, Pd/C) reduces -CH₂OH to -CH₃.
Cyclization and Ring Expansion
The compound participates in intramolecular cyclization to form polycyclic systems:
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Imidazopyridine Fused Rings : Heating with CuI and 1,10-phenanthroline in DMF induces C–N bond formation, generating tricyclic structures .
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Quinoline Derivatives : Reaction with α,β-unsaturated ketones under acidic conditions expands the ring system .
Functional Group Interconversion
The hydroxymethyl group serves as a handle for further derivatization:
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Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters.
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Etherification : Alkylation with alkyl halides (K₂CO₃, DMF) produces ether derivatives .
Comparative Reactivity of Structural Analogues
The position of bromine and hydroxymethyl groups significantly influences reactivity:
| Compound | Bromine Position | Reactivity Profile | Key Applications |
|---|---|---|---|
| (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol | 3 | High electrophilicity at C3; versatile NAS | Drug intermediates, ligands |
| (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol | 5 | Reduced electrophilicity; slower NAS | Fluorescent probes |
| Imidazo[1,2-a]pyridine-2-methanol | None | No cross-coupling; focus on -CH₂OH chemistry | Polymer precursors |
Mechanistic Insights
-
Bromine Activation : The electron-withdrawing nature of the imidazo ring polarizes the C–Br bond, facilitating NAS and cross-coupling .
-
Hydroxymethyl Participation : Hydrogen bonding with solvents (e.g., methanol) stabilizes intermediates during oxidation/reduction.
Industrial and Pharmacological Relevance
Scientific Research Applications
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Imidazopyridines, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is not fully understood. imidazopyridines are known to interact with various molecular targets, including enzymes and receptors. The bromine atom and hydroxymethyl group may play a role in the compound’s binding affinity and specificity for these targets. Further research is needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to derivatives with variations in substituent positions, functional groups, and halogenation. Key examples include:
2.1. Positional Isomers
- (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (CAS 136117-71-0, C₈H₇BrN₂O): Structural Difference: Bromine at position 6 instead of 3. Impact: Altered electronic distribution and steric effects may reduce reactivity in Suzuki-Miyaura couplings compared to 3-bromo derivatives . Synthesis: Similar to 3-bromo analogs but requires regioselective bromination .
2.2. Functional Group Variants
- Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 143982-54-1): Structural Difference: Ester (-COOEt) replaces methanol (-CH₂OH). Impact: Increased lipophilicity but reduced hydrogen-bonding capacity. The ester group allows hydrolysis to carboxylic acids, a pathway unavailable to the methanol derivative .
- (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol (CAS 942-74-5): Structural Difference: Methoxy (-OMe) at position 5 instead of bromine.
2.3. Halogen vs. Alkyl Substitutions
- (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol (C₉H₁₀N₂O): Structural Difference: Methyl group at position 5 instead of bromine. Impact: Reduced molecular weight (162.19 Da vs. 225.97 Da) and improved solubility. Crystal structure analysis shows weaker π-π interactions (centroid distances: 3.48–3.72 Å) compared to brominated analogs .
- (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1216294-32-4): Structural Difference: Methyl at position 5. Impact: Steric hindrance near the methanol group may limit hydrogen-bonding motifs .
Physicochemical and Crystallographic Properties
Biological Activity
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is a compound of significant interest due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 227.06 g/mol. The compound features a bromine atom at the 3-position of the imidazo ring and a hydroxymethyl group, contributing to its reactivity and solubility in various solvents. This structure allows for multiple chemical reactions, enhancing its utility in organic synthesis and biological applications.
Synthesis Methods
Several synthetic routes have been developed for this compound:
- Nucleophilic Aromatic Substitution : This method involves the substitution of bromine with nucleophiles under basic conditions, which has been shown to yield high purity products.
- One-Pot Reactions : These reactions allow for the simultaneous formation of multiple products, streamlining the synthesis process .
Antimicrobial Properties
Research indicates that compounds containing imidazo[1,2-a]pyridine moieties exhibit notable antimicrobial activity. Specifically, this compound has demonstrated effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. For instance, it has been observed to significantly reduce cell viability in human cervical carcinoma HeLa cells when treated with specific concentrations over defined periods .
The biological activity of this compound is largely attributed to its interaction with key molecular targets within cells. The bromine atom enhances electrophilicity, allowing for interactions with nucleophilic sites in proteins and nucleic acids. This reactivity may lead to cellular stress responses that trigger apoptosis or inhibit proliferation in cancer cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol | Bromine at position 5 | Different reactivity due to bromine's position |
| 3-Iodoimidazo[1,2-a]pyridine | Iodine at position 3 | Larger size affects steric interactions |
| 4-Methylimidazo[1,2-a]pyridine | Methyl group at position 4 | Alters electronic properties affecting reactivity |
This table highlights how variations in halogen positioning and additional functional groups can influence the biological activity and chemical behavior of related compounds.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, results showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL for both strains. This suggests significant potential for development into therapeutic agents targeting bacterial infections.
Case Study 2: Anticancer Activity
A series of experiments conducted on HeLa cells revealed that treatment with this compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells correlating with higher concentrations of the compound.
Q & A
Q. What are the established synthetic routes for (3-bromoimidazo[1,2-a]pyridin-2-yl)methanol?
The compound can be synthesized via two primary methodologies:
- Method 1 : Reaction of α-bromoketones with 2-aminopyridines in ethyl acetate using TBHP as an oxidant. This one-pot tandem cyclization/bromination avoids base requirements and directly introduces bromine at the 3-position .
- Method 2 : Reduction of ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate using LiAlH₄ in methanol, yielding the hydroxymethyl derivative. Recrystallization in ethanol improves purity (67% yield) .
Table 1 : Comparison of Synthetic Routes
| Parameter | Method 1 (Cyclization/Bromination) | Method 2 (Ester Reduction) |
|---|---|---|
| Reaction Time | 2–4 hours | 2 hours |
| Yield | 60–83% | 67% |
| Key Reagents | TBHP, ethyl acetate | LiAlH₄, methanol |
| Bromine Source | α-Bromoketone | Pre-brominated intermediate |
Q. How is structural characterization performed for this compound?
- ¹H/¹³C-NMR : Assign signals for the hydroxymethyl group (δ ~4.5 ppm for –CH₂OH, δ ~60–65 ppm for C-OH) and imidazo[1,2-a]pyridine protons (δ 7.0–9.0 ppm) .
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., O1–H1···N1, C6–H6···O1) and π-π stacking (3.48–3.72 Å) to confirm molecular packing .
Q. What are the key structural features influencing reactivity?
- The fused imidazo[1,2-a]pyridine core is nearly planar (max. deviation: 0.029 Å), with the hydroxymethyl group perpendicular to the plane (C6–C7–C8–O1 torsion angle: -96.3°). This steric arrangement affects nucleophilic substitution at C3 .
- Bromine at C3 acts as a leaving group, enabling Suzuki couplings or Ullmann reactions for further derivatization .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields or selectivity?
- Solvent Effects : Use toluene with I₂/TBHP for amide formation (C–C cleavage) or ethyl acetate with TBHP for imidazo[1,2-a]pyridine cyclization. Polar solvents favor bromination via stabilizing transition states .
- Catalyst Screening : I₂ or KI in toluene improves amide yields (83%), while metal-free conditions reduce side reactions .
Q. How to resolve contradictions in spectroscopic data during characterization?
Q. What computational methods aid in predicting biological activity?
Q. How does bromine substitution impact pharmacological potential?
- Bromine enhances electrophilicity at C3, facilitating covalent binding to biological targets (e.g., kinases). Derivatives show promise as anxiolytic and anticancer agents .
Table 2 : Biological Activity of Analogous Compounds
| Compound | Activity | Mechanism |
|---|---|---|
| 5-Methylimidazo[1,2-a]pyridine | Antihypertensive | ACE inhibition |
| 3-Iodoimidazo[1,2-a]pyridine | Anticancer | Topoisomerase II inhibition |
Q. What strategies improve stability during storage?
- Store at 2–8°C in amber vials to prevent photodegradation. Hydrogen-bonding networks (O1–H1···N1) reduce hygroscopicity, but residual moisture should be monitored via Karl Fischer titration .
Q. How to troubleshoot low yields in recrystallization?
- Ethanol vs. Methanol : Ethanol’s lower polarity favors crystal growth for imidazo[1,2-a]pyridines. Seed crystals or slow cooling (0.5°C/min) enhance lattice formation .
Q. What are the limitations of current synthetic methods?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
